Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Catalog No.
S11425216
CAS No.
M.F
C15H13N3O3S2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-y...

Product Name

Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

IUPAC Name

methyl 5-methyl-2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C15H13N3O3S2/c1-7-12(14(20)21-3)17-15(22-7)18-13(19)9-4-5-10-11(6-9)23-8(2)16-10/h4-6H,1-3H3,(H,17,18,19)

InChI Key

SHJSFOMUGYWFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C)C(=O)OC

Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole and benzothiazole chemical families. It features a thiazole core substituted with various functional groups, including a methyl group and a benzothiazole moiety. The compound's structure can be broken down into several key components: a thiazole ring, an amide linkage to a benzothiazole derivative, and a carboxylate ester. This intricate arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Typical of thiazole derivatives, including:

  • Nucleophilic substitutions: The carbonyl group in the benzothiazole can undergo nucleophilic attack, leading to the formation of amides or other derivatives.
  • Condensation reactions: The presence of amino and carboxylate groups allows for condensation reactions with aldehydes or ketones.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exhibits promising biological activities. Compounds with similar structural features have been studied for their potential as:

  • Antimicrobial agents: Many thiazole and benzothiazole derivatives show activity against various pathogens, including bacteria and fungi.
  • Antitumor agents: Some derivatives have demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory agents: Certain compounds in this class have been identified as inhibitors of inflammatory pathways, potentially useful in treating chronic inflammatory diseases.

The synthesis of methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be achieved through several methods:

  • Condensation Reactions: A key approach involves the condensation of 2-methyl-1,3-benzothiazol-6-amine with appropriate thiazole derivatives in the presence of coupling agents like carbodiimides.
  • Knoevenagel Condensation: This method can be utilized by reacting thiazolidine derivatives with aldehydes or ketones under basic conditions to form the desired product.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group modifications to assemble the final structure.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Agriculture: Its antimicrobial properties could be explored for developing agricultural chemicals to protect crops from pathogens.
  • Material Science: Compounds with similar structures are investigated for use in creating novel materials with specific electronic or optical properties.

Studies on interaction profiles of methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate with biological targets are essential for understanding its mechanism of action. This includes:

  • Binding studies: Evaluating how effectively the compound binds to specific receptors or enzymes.
  • Cellular assays: Investigating its effects on cell viability, proliferation, and apoptosis in various cell lines.

These studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
Methyl 2-amino-5-methylthiazole-4-carboxylateThiazole core with amino groupAntimicrobialLacks benzothiazole moiety
2-methylbenzothiazol-6-aminesBenzothiazole coreAnticancerNo thiazole substitution
Benzothiazole derivativesVarious substitutions on benzothiazoleAntimicrobial/AntitumorVaries widely in activity based on substituents

The unique combination of both thiazole and benzothiazole groups in methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate may provide synergistic effects not observed in the simpler analogs listed above.

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

347.03983363 g/mol

Monoisotopic Mass

347.03983363 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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